molecular formula C30H36N2 B15162220 1,8-Octanediamine, N,N'-bis(1-naphthalenylmethyl)- CAS No. 145409-13-8

1,8-Octanediamine, N,N'-bis(1-naphthalenylmethyl)-

Cat. No.: B15162220
CAS No.: 145409-13-8
M. Wt: 424.6 g/mol
InChI Key: RUSAGYULHXYFNT-UHFFFAOYSA-N
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Description

1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- is a chemical compound with the molecular formula C30H36N2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two naphthalenylmethyl groups attached to an octanediamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- typically involves the reaction of 1,8-octanediamine with 1-naphthalenylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalenylmethyl ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of naphthalenylmethyl amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Naphthalenylmethyl ketones.

    Reduction: Naphthalenylmethyl amines.

    Substitution: Substituted derivatives of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)-.

Scientific Research Applications

1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the development of bioactive molecules and as a linker in bioconjugation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The naphthalenylmethyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the diamine backbone can form hydrogen bonds with various biomolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,8-Octanediamine: A simpler analog without the naphthalenylmethyl groups.

    N,N’-Bis(1-naphthylmethyl)-1,6-hexanediamine: A similar compound with a shorter hexanediamine backbone.

    N,N’-Bis(1-naphthylmethyl)-1,10-decanediamine: A similar compound with a longer decanediamine backbone.

Uniqueness

1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- is unique due to its specific combination of an octanediamine backbone and naphthalenylmethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

145409-13-8

Molecular Formula

C30H36N2

Molecular Weight

424.6 g/mol

IUPAC Name

N,N'-bis(naphthalen-1-ylmethyl)octane-1,8-diamine

InChI

InChI=1S/C30H36N2/c1(3-9-21-31-23-27-17-11-15-25-13-5-7-19-29(25)27)2-4-10-22-32-24-28-18-12-16-26-14-6-8-20-30(26)28/h5-8,11-20,31-32H,1-4,9-10,21-24H2

InChI Key

RUSAGYULHXYFNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCCCCCCCCNCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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